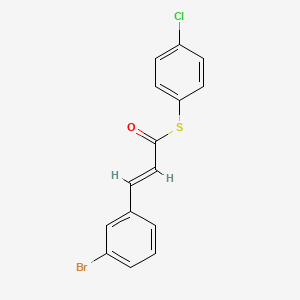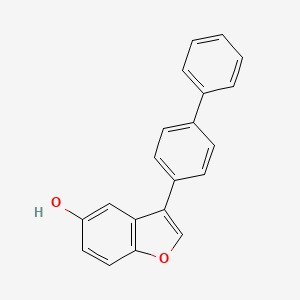
N-cyclohexyl-2-methoxybenzenesulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-methoxybenzenesulfinamide, commonly known as CYCLOPS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This sulfinamide compound has been extensively studied for its unique properties, and researchers have discovered that it can be synthesized through various methods.
科学研究应用
CYCLOPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, CYCLOPS has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, CYCLOPS has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CYCLOPS has been shown to have insecticidal properties and can be used as a pesticide.
作用机制
The mechanism of action of CYCLOPS is not yet fully understood. However, it is believed that CYCLOPS works by inhibiting the activity of certain enzymes and receptors in the body. For example, CYCLOPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CYCLOPS has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that plays a key role in learning and memory.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have several biochemical and physiological effects. In animal studies, CYCLOPS has been shown to reduce pain, inflammation, and seizures. CYCLOPS has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CYCLOPS has been shown to have insecticidal properties and can be used as a pesticide.
实验室实验的优点和局限性
One of the advantages of using CYCLOPS in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. CYCLOPS also has a long shelf life and can be stored for extended periods of time. However, one of the limitations of using CYCLOPS in lab experiments is that it can be toxic to cells at high concentrations. Therefore, researchers must be careful when using CYCLOPS in cell culture experiments.
未来方向
There are several future directions for research on CYCLOPS. One area of research is to further investigate the mechanism of action of CYCLOPS. By understanding how CYCLOPS works at the molecular level, researchers can develop more effective treatments for various diseases. Another area of research is to investigate the potential applications of CYCLOPS in agriculture. By developing more effective pesticides, researchers can help to reduce the use of harmful chemicals in agriculture. Finally, researchers can also investigate the potential applications of CYCLOPS in other fields, such as materials science and engineering. By exploring the unique properties of CYCLOPS, researchers can develop new materials with novel properties and applications.
Conclusion:
In conclusion, CYCLOPS is a sulfinamide compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CYCLOPS can be synthesized through various methods and has been extensively studied for its unique properties. CYCLOPS has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties in medicinal chemistry, neuroprotective effects in neuroscience, and insecticidal properties in agriculture. Although the mechanism of action of CYCLOPS is not yet fully understood, researchers have discovered that it can modulate the activity of certain enzymes and receptors in the body. There are several future directions for research on CYCLOPS, including investigating its mechanism of action, potential applications in agriculture, and potential applications in other fields such as materials science and engineering.
合成方法
CYCLOPS can be synthesized through various methods, including the reaction of cyclohexylamine with 2-methoxybenzenesulfinyl chloride, the reaction of cyclohexylamine with 2-methoxybenzenesulfonyl chloride followed by reduction with sodium borohydride, and the reaction of cyclohexylamine with 2-methoxybenzenesulfonyl azide followed by reduction with triphenylphosphine. The most commonly used method for synthesizing CYCLOPS is through the reaction of cyclohexylamine with 2-methoxybenzenesulfinyl chloride.
属性
IUPAC Name |
N-cyclohexyl-2-methoxybenzenesulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-16-12-9-5-6-10-13(12)17(15)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYPSODWLXDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)
![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)



![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)


![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2816617.png)
![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)
![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)

